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Compound of Interest

Compound Name: QL-X-138

Cat. No.: B10769073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of QL-X-138's performance, specifically focusing

on its covalent binding mechanism to Bruton's tyrosine kinase (BTK). We will delve into the

experimental data supporting this interaction and compare its binding profile with other notable

BTK inhibitors.

Introduction to QL-X-138
QL-X-138 is a potent and selective dual kinase inhibitor, targeting both Bruton's tyrosine kinase

(BTK) and mitogen-activated protein kinase-interacting kinases (MNK).[1][2][3] A key feature of

its mechanism of action is its distinct binding modes to these two targets: it exhibits covalent

binding to BTK while binding non-covalently to MNK.[1][2][3] This covalent inhibition of BTK is

critical for its therapeutic potential in B-cell malignancies.[1]

Mechanism of Covalent Binding to BTK
QL-X-138 achieves its irreversible inhibition of BTK by forming a covalent bond with a specific

cysteine residue, Cys481, located within the ATP-binding site of the kinase.[4] This interaction

is facilitated by the presence of an acrylamide "warhead" in the structure of QL-X-138, which

acts as a Michael acceptor, reacting with the thiol group of Cys481.[4] This targeted covalent

bond effectively and irreversibly blocks the kinase activity of BTK. A docking study has further

elucidated this interaction, showing that in addition to the covalent bond with Cys481, QL-X-
138 also forms hydrogen bonds with Met477 and Lys430.[4]
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Caption: Covalent interaction of QL-X-138 with BTK.

Experimental Confirmation of Covalent Binding
Several key experiments have validated the covalent binding of QL-X-138 to BTK. These

studies provide robust evidence for the irreversible nature of this interaction.

Mass Spectrometry Analysis
Mass spectrometry was employed to detect the site-specific labeling of BTK by QL-X-138.[4]

This technique allows for the precise measurement of the protein's mass. An increase in the

mass of BTK corresponding to the molecular weight of QL-X-138 after incubation confirms the

formation of a covalent adduct. This method provides direct evidence of the covalent

modification of BTK by the inhibitor.

Kinase Assays with BTK C481S Mutant
To confirm the critical role of the Cys481 residue, immunoprecipitation (IP) kinase assays were

performed using both wild-type (wt) BTK and a mutant version where cysteine at position 481

was replaced with serine (BTK C481S).[4] The results demonstrated that while QL-X-138
effectively inhibited wild-type BTK, it completely lost its inhibitory activity against the BTK
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C481S mutant.[4] This loss of function against the mutant protein strongly indicates that

Cys481 is the specific site of covalent modification.

Comparison with a Reversible Analog
A reversible analog of QL-X-138, named QL-X-138R, was synthesized by replacing the

reactive acrylamide group with a non-reactive propionamide.[4] In IP kinase assays, QL-X-
138R showed a complete loss of inhibitory activity against both wild-type BTK and the BTK

C481S mutant.[4] This further supports the conclusion that the acrylamide moiety is essential

for the covalent binding and inhibitory function of QL-X-138.
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Experimental Workflow for Covalent Binding Confirmation
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Caption: Workflow of experiments to confirm covalent binding.
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Comparative Performance Data
QL-X-138 demonstrates potent inhibition of BTK, comparable to other well-established

covalent inhibitors. The following table summarizes key performance metrics.

Inhibitor
Binding
Type

Target
Residue

BTK IC50
(nM)

BTK Ki
(nM)

BTK
Auto-
phosphor
ylation
EC50
(Y223)
(nM)

Downstre
am
PLCγ2
Phosphor
ylation
EC50
(nM)

QL-X-138 Covalent Cys481 9.4[1] - 11[1][4] 57[1][4]

Ibrutinib Covalent Cys481 0.5[1] 0.95[4] - -

Acalabrutin

ib
Covalent Cys481 5.1[5] 8.70[4] - -

Zanubrutini

b
Covalent Cys481 - 132[4] - -

Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to confirm the covalent

binding of inhibitors to BTK.

Mass Spectrometry for Covalent Adduct Detection
Incubation: Recombinant BTK protein is incubated with a molar excess of the covalent

inhibitor (e.g., QL-X-138) in an appropriate buffer at a specified temperature (e.g., 4°C or

room temperature) for a set duration (e.g., 1-18 hours) to allow for the covalent reaction to

occur.

Sample Preparation: The reaction mixture is desalted to remove unreacted inhibitor and

other small molecules.
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Mass Analysis: The protein-inhibitor complex is then analyzed using liquid chromatography-

mass spectrometry (LC-MS). The mass of the intact protein is measured.

Data Interpretation: The resulting mass spectrum is analyzed for a mass shift. A mass

increase corresponding to the molecular weight of the inhibitor confirms the formation of a

covalent adduct.

Immunoprecipitation (IP) Kinase Assay
Cell Lysate Preparation: Cells expressing the target kinase (e.g., wild-type BTK or BTK

C481S mutant) are lysed to release the cellular proteins.

Immunoprecipitation: The kinase of interest is selectively captured from the lysate using an

antibody specific to the kinase, which is coupled to agarose or magnetic beads.

Inhibitor Treatment: The immunoprecipitated kinase is then incubated with varying

concentrations of the test inhibitor (e.g., QL-X-138).

Kinase Reaction: A kinase reaction is initiated by adding a suitable substrate (e.g., a generic

tyrosine kinase substrate like Poly(Glu,Tyr) 4:1) and ATP (often radiolabeled [γ-³²P]ATP). The

reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C for

30-60 minutes).

Detection: The amount of substrate phosphorylation is quantified. If using radiolabeled ATP,

this can be done by separating the reaction products via SDS-PAGE and detecting the

incorporated radioactivity. Alternatively, luminescence-based assays like ADP-Glo™ can be

used, which measure the amount of ADP produced during the kinase reaction.

Data Analysis: The inhibitory activity is determined by measuring the reduction in kinase

activity at different inhibitor concentrations. The IC50 value, the concentration of inhibitor

required to reduce enzyme activity by 50%, is then calculated.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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